molecular formula C13H17N5O6 B12353803 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione

Katalognummer: B12353803
Molekulargewicht: 339.30 g/mol
InChI-Schlüssel: FWGLCIXJKZJCGH-AJPXHITESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione is a complex organic molecule with significant biochemical and pharmacological properties It is characterized by its unique structure, which includes a purine base linked to a sugar moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.

    Glycosylation: The purine base is then glycosylated with a sugar moiety, typically using a glycosyl donor and a catalyst to facilitate the reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione: has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties. Researchers are investigating its mechanism of action and efficacy in various disease models.

    Industry: The compound is used in the development of pharmaceuticals and as a precursor for other bioactive molecules.

Wirkmechanismus

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, interfere with nucleic acid synthesis, or modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-methoxyguanosine: Similar in structure but with a methoxy group at the 8-position.

    N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide: Another purine derivative with different substituents.

Uniqueness

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione:

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C13H17N5O6

Molekulargewicht

339.30 g/mol

IUPAC-Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5-8,11,19-21H,1,3-4H2,(H2,14,16,22)/t5-,6?,7-,8-,11-/m1/s1

InChI-Schlüssel

FWGLCIXJKZJCGH-AJPXHITESA-N

Isomerische SMILES

C=CCN1C2C(=O)NC(=N)N=C2N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Kanonische SMILES

C=CCN1C2C(=O)NC(=N)N=C2N(C1=O)C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.